Pirisudanol dimaleate is a chemical compound that serves as the succinic acid ester of pyridoxine (vitamin B6) and deanol (dimethylaminoethanol). It is primarily utilized in Europe for treating mild cognitive impairment, fatigue, and depression. The compound has garnered attention due to its potential neuroprotective effects and its role in enhancing cognitive function.
Pirisudanol dimaleate is synthesized from pyridoxine and deanol, both of which are naturally occurring substances. Pyridoxine is essential for various metabolic processes in the body, while deanol is often used for its cognitive-enhancing properties.
Pirisudanol dimaleate falls under the category of pharmaceuticals, specifically as a cognitive enhancer. It is classified as a nootropic agent, which refers to substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation.
The synthesis of pirisudanol dimaleate involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical methods like UV-Vis spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
Pirisudanol dimaleate has a complex molecular structure characterized by the following:
The compound's structural data can be represented through various chemical notation systems such as SMILES and InChI, which provide a way to describe its molecular structure algorithmically.
Pirisudanol dimaleate participates in several chemical reactions typical for esters, including hydrolysis and transesterification. These reactions can be catalyzed by acids or bases and are significant for understanding its stability and reactivity in biological systems.
The hydrolysis reaction can be represented as follows:
This reaction illustrates how pirisudanol dimaleate can release its active components upon interaction with water, which is crucial for its mechanism of action in biological contexts.
Pirisudanol dimaleate exerts its effects primarily through modulation of neurotransmitter systems in the brain. It is believed to enhance cholinergic activity, which is vital for memory and learning processes. Additionally, it may influence other neurotransmitter systems such as serotonin and dopamine.
Clinical studies have indicated improvements in cognitive function among patients treated with pirisudanol dimaleate, particularly in those suffering from age-related cognitive decline .
Relevant analyses such as infrared spectroscopy (IR) can provide insights into functional groups present in pirisudanol dimaleate, confirming its chemical identity through characteristic absorption peaks.
Pirisudanol dimaleate is primarily used in clinical settings for:
Research continues into additional applications within neuropharmacology, exploring its potential benefits across various neurological disorders .
Pirisudanol dimaleate (C₂₄H₃₂N₂O₁₄) is a salt formed from the esterification of pyridoxine (vitamin B6), deanol (dimethylaminoethanol), and succinic acid, with maleic acid as a counterion. Its molecular weight is 572.5 g/mol [10]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments critical for structural verification. Key signals include:
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 573.1932 [M+H]⁺, with fragmentation patterns illustrating cleavage at ester linkages (e.g., m/z 340.376 for the pirisudanol cation) [4] .
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Pyridine-H | 8.05 | Singlet |
CH₂OH | 4.45 | Triplet |
N-CH₃ | 2.25 | Singlet |
-CH₂- (succinyl) | 2.55–2.70 | Multiplet |
CH=CH (maleate) | 6.25 | Singlet |
Crystallographic data for pirisudanol dimaleate remains limited, but conformational stability is inferred from analogous esters. The succinate linker adopts an extended antiperiplanar conformation, minimizing steric clashes between pyridoxine and deanol moieties. Hydrogen bonding between maleate carboxylates and the pyridoxine hydroxyl group stabilizes the crystal lattice [6] . Molecular dynamics simulations suggest rigidity at physiological temperatures (20–40°C), with torsional flexibility limited to the dimethylaminoethyl chain [6].
Pirisudanol dimaleate synthesis proceeds via a four-step convergent route:
Industrial-scale synthesis employs:
Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Ketal Formation | Acetone/H⁺ | 25 | 92 |
Yakton Synthesis | Succinic anhydride | 70 | 85 |
Ester Coupling | SOCl₂/Pyridine | 60 | 78 |
Deprotection/Salting | Formic acid/maleic acid | 25 | 95 |
Pirisudanol dimaleate exhibits high aqueous solubility (>100 mg/mL at 25°C) due to protonation of the tertiary amine and maleate ionization. The experimental LogP (partition coefficient) is -1.2, indicating hydrophilicity [10]. Solubility decreases in nonpolar solvents (e.g., 0.2 mg/mL in chloroform). The pKa of the dimethylamino group is 8.9, ensuring cationic dominance at physiological pH .
Thermogravimetric analysis (TGA) shows a three-stage decomposition:
Degradation kinetics follow the Kissinger-Akahira-Sunose (KAS) model. Activation energy (Eₐ) is 85 kJ/mol for the primary decomposition step, indicating moderate thermal stability. Hydrolytic degradation in aqueous solutions follows first-order kinetics, accelerated by acidic/basic conditions (half-life: 120 days at pH 7.4, 14 days at pH 2.0) [7] [9].
Parameter | Value | Method |
---|---|---|
Activation Energy (Eₐ) | 85 kJ/mol | KAS Model |
Pre-exponential Factor (A) | 1.5 × 10⁸ min⁻¹ | KAS Model |
Degradation Order (n) | 1.0 | Coats-Redfern |
Half-life (pH 7.4) | 120 days | Hydrolytic Kinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7